molecular formula C9H7BrN2 B3050353 1-(3-Bromophenyl)imidazole CAS No. 25372-02-5

1-(3-Bromophenyl)imidazole

Cat. No.: B3050353
CAS No.: 25372-02-5
M. Wt: 223.07 g/mol
InChI Key: QUGKDYCNOGZPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazole (B134444) Heterocycles in Medicinal Chemistry and Materials Science

Imidazole derivatives are a class of compounds with a rich history and a vibrant future in scientific discovery. nih.govtsijournals.com The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine, which plays a crucial role in numerous enzymatic processes. ajrconline.org This prevalence in nature has inspired chemists to incorporate the imidazole scaffold into a vast array of synthetic compounds with diverse therapeutic applications.

In medicinal chemistry, imidazole-based compounds have been developed as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. nih.govajrconline.orgnih.gov The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. ajrconline.org This versatile binding capability is a key reason for the widespread success of imidazole-containing drugs.

Beyond medicine, imidazole derivatives are also finding applications in materials science. Their electronic properties make them suitable for use in the development of novel materials such as ionic liquids, corrosion inhibitors, and components for organic light-emitting diodes (OLEDs). rsc.org The ability to tune the properties of these materials by modifying the substituents on the imidazole ring makes this class of compounds particularly attractive for creating advanced functional materials.

Contextualization of Aryl-Substituted Imidazoles within Organic Synthesis and Applications

Aryl-substituted imidazoles, a sub-class of imidazole derivatives that includes 1-(3-Bromophenyl)imidazole, are of particular importance in organic synthesis and pharmaceutical development. nih.gov The attachment of an aryl group (a hydrocarbon ring) to the imidazole core can significantly influence the molecule's electronic properties, solubility, and biological activity.

The synthesis of aryl-substituted imidazoles has been a focus of organic chemists for decades, leading to the development of numerous synthetic methodologies. acs.orgorganic-chemistry.orgresearchgate.net These methods often involve the construction of the imidazole ring from acyclic precursors or the direct arylation of a pre-formed imidazole core. The development of efficient and regioselective synthetic routes is crucial for accessing a wide variety of structurally diverse aryl-substituted imidazoles for further investigation.

The applications of aryl-substituted imidazoles are extensive. In medicinal chemistry, the aryl substituent can be tailored to optimize the compound's interaction with a specific biological target, leading to more potent and selective drugs. nih.gov For example, the substitution pattern on the aryl ring can affect the compound's ability to inhibit specific enzymes or block the action of certain receptors. nih.gov

Research Objectives and Scope Pertaining to this compound

The specific compound this compound serves as a valuable building block and a target of investigation in its own right. The presence of the bromine atom on the phenyl ring is of particular strategic importance. Bromine is a versatile functional group in organic synthesis, serving as a handle for a variety of cross-coupling reactions. This allows for the further elaboration of the this compound scaffold, enabling the synthesis of a wide range of more complex molecules.

Current research on this compound and related compounds is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly ways to synthesize this compound and its derivatives. mdpi.commdpi.com This includes the exploration of new catalysts and reaction conditions.

Exploration of Biological Activity: The compound and its derivatives are being screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgacs.org The goal is to identify new lead compounds for drug discovery.

Applications in Materials Science: The unique electronic and photophysical properties of this compound derivatives are being investigated for their potential use in the development of new functional materials. niscpr.res.in

The ongoing research into this compound highlights the enduring importance of imidazole chemistry and the continuous quest for new molecules with valuable properties. The insights gained from studying this specific compound contribute to the broader understanding of structure-activity relationships and pave the way for the development of new technologies and therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGKDYCNOGZPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309961
Record name 1-(3-bromophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-02-5
Record name NSC220208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Bromophenyl Imidazole and Its Structural Analogs

Direct Synthesis Approaches

Direct approaches aim to construct the 1-(3-Bromophenyl)imidazole ring system in a single or a few straightforward steps from simple starting materials.

First reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, the Radziszewski imidazole (B134444) synthesis is a cornerstone multi-component reaction for creating imidazole derivatives. wikipedia.orgwikipedia.orgmdpi.comslideshare.netmdpi.com The classic reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net

A key modification of this method allows for the synthesis of N-substituted imidazoles, such as this compound, by replacing one equivalent of ammonia with a primary amine. wikipedia.org In this context, 3-bromoaniline (B18343) serves as the primary amine, reacting with a 1,2-dicarbonyl and an aldehyde to form the desired 1-aryl-imidazole framework. This approach is highly versatile as the substituents at the 2, 4, and 5 positions of the imidazole ring can be varied by choosing different aldehydes and dicarbonyl compounds.

Table 1: Components for Radziszewski Synthesis of this compound Analogs

Component Role Example Reactant for this compound
Primary Amine Forms the N-1 position of the imidazole 3-Bromoaniline
1,2-Dicarbonyl Forms the C-4 and C-5 positions Glyoxal, Benzil
Aldehyde Forms the C-2 position Formaldehyde, Benzaldehyde

| Ammonia Source | Provides the second nitrogen atom (N-3) | Ammonium (B1175870) acetate (B1210297) |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. iau.ir The Radziszewski reaction is itself a type of MCR, but other strategies exist that utilize various catalysts to improve yields and reaction conditions.

For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a four-component reaction can be employed using a 1,2-diketone, an aldehyde, a primary amine (e.g., 3-bromoaniline), and ammonium acetate. rsc.orgnih.gov Various catalysts have been reported to facilitate these reactions, including Brønsted acids, Lewis acids, and solid-supported catalysts. nih.gov For instance, catalysts like silica-supported boron trifluoride (BF₃, SiO₂) and heteropolytungstic acids have been used to achieve excellent yields under reflux conditions. nih.gov

Table 2: Catalysts Used in Multi-Component Synthesis of Substituted Imidazoles

Catalyst Reaction Type Typical Conditions Reference
InCl₃·3H₂O Tri- or tetra-substituted imidazoles Room Temperature nih.gov
Silica-supported BF₃ Tetra-substituted imidazoles One-step, high yield nih.gov
Keggin-type heteropolytungstic acid Tetra-substituted imidazoles Refluxing ethanol (B145695) nih.gov
HBF₄–SiO₂ Tri- and tetra-substituted imidazoles High selectivity and efficiency rsc.org

While many imidazole syntheses rely on catalysts, catalyst-free methods offer advantages in terms of cost, simplicity, and reduced environmental impact. One-pot, three-component condensation reactions of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate can proceed in good yields under thermal conditions without a specific catalyst. jocpr.com This methodology can be adapted for N-aryl imidazoles by including a primary amine like 3-bromoaniline in the reaction mixture. Such reactions are often carried out in high-boiling solvents or under solvent-free conditions at elevated temperatures. asianpubs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.com This technique significantly reduces reaction times—from hours to minutes—and often improves product yields compared to conventional heating methods. ijprajournal.com The synthesis of substituted imidazoles via three-component condensation of benzil, aldehydes, and ammonium acetate has been successfully performed under solvent-free conditions using microwave irradiation, often with a catalytic amount of glacial acetic acid. jetir.org This efficient method can be applied to the synthesis of this compound by incorporating 3-bromoaniline into a four-component, microwave-assisted protocol. Copper-catalyzed coupling reactions of aryl bromides with imidazole have also been shown to be dramatically accelerated by microwave heating, reducing reaction times from over 24 hours to under 20 minutes. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

Method Typical Reaction Time Conditions Advantages
Conventional Heating 4-48 hours Reflux, often requires solvent Standard laboratory setup

| Microwave Irradiation | 1-25 minutes | Solvent-free or minimal solvent | Rapid reaction, high efficiency, improved yields |

Synthesis of Precursors for this compound Derivatives

The successful synthesis of the target compound relies on the availability of key precursors. The most critical starting material is 3-bromoaniline. It is typically prepared from aniline (B41778) or nitrobenzene (B124822) through carefully controlled reactions. ketonepharma.comketonepharma.com

Common synthetic routes to 3-bromoaniline include:

Nitration and Reduction: Aniline is first nitrated to produce 3-nitroaniline, which is then reduced using agents like iron powder and hydrochloric acid to yield 3-bromoaniline. ketonepharma.com An alternative starting point is the bromination of nitrobenzene, followed by reduction of the nitro group. guidechem.com

Direct Bromination: This method involves the direct bromination of aniline. ketonepharma.com However, because the amino group is a strong ortho-, para-director, this route requires specific strategies to achieve meta-substitution. One approach involves first converting the amino group to a meta-directing group (e.g., by oxidation to a nitro group), performing the bromination, and then reducing the group back to an amine. youtube.com

Other essential precursors, such as glyoxal, benzil, and various aldehydes, are generally stable and commercially available from multiple chemical suppliers.

Table 4: Synthetic Methods for the Precursor 3-Bromoaniline

Starting Material Key Reagents Description Reference
Aniline 1. HNO₃, H₂SO₄; 2. Fe, HCl Nitration to 3-nitroaniline, followed by reduction. ketonepharma.com
Aniline Oxidizing agent (e.g., trifluoroperoxyacetic acid), then Br₂, FeBr₃, then a reducing agent Oxidation of the amino group to a meta-directing nitro group, followed by bromination and subsequent reduction. youtube.com

Strategic Derivatization of the this compound Core

The this compound scaffold is particularly valuable as an intermediate because the bromine atom serves as a versatile functional handle for further molecular elaboration. This allows for the creation of a wide array of derivatives through transition metal-catalyzed cross-coupling reactions. youtube.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. researchgate.netmdpi.com In this reaction, the bromine atom of this compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. mdpi.comnih.gov This strategy allows for the straightforward introduction of diverse aromatic and heterocyclic substituents at the 3-position of the phenyl ring, leading to novel and complex molecular architectures.

Other important derivatization reactions include:

Heck Coupling: Reaction with alkenes to form a new carbon-carbon double bond.

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkyne moiety.

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond.

Furthermore, the imidazole ring itself can be derivatized. Direct C-H arylation, often catalyzed by nickel or palladium, can introduce substituents at the C-2 position of the imidazole ring. researchgate.net

Table 5: Derivatization Reactions for the this compound Core

Reaction Name Reactant Type Bond Formed Description
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids C-C (Aryl-Aryl) Palladium-catalyzed reaction to introduce new aryl groups. researchgate.net
Heck Coupling Alkenes C-C (Aryl-Vinyl) Palladium-catalyzed reaction to form styrenyl-type derivatives.
Sonogashira Coupling Terminal Alkynes C-C (Aryl-Alkynyl) Palladium/Copper co-catalyzed reaction to introduce alkyne groups.
Buchwald-Hartwig Amination Amines (Primary or Secondary) C-N (Aryl-Amine) Palladium-catalyzed reaction to form substituted anilines.

| C-H Arylation | Aryl Halides | C-C (Imidazole-Aryl) | Transition metal-catalyzed reaction to directly functionalize the imidazole ring. researchgate.net |

N-Arylation and Related Transformations

The direct formation of the N-C(aryl) bond between an imidazole ring and a 3-bromophenyl moiety is a common and effective strategy. This is typically achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Goldberg reactions. wikipedia.orgorganic-chemistry.org These methods have evolved from harsh traditional conditions to milder, more efficient ligand-assisted protocols.

Historically, Ullmann condensations required high temperatures (often over 200°C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder. wikipedia.orgnih.gov Modern advancements have introduced soluble copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in combination with various ligands that facilitate the catalytic cycle. organic-chemistry.orgresearchgate.net Ligands like diamines, phenanthrolines, and pyridin-2-yl β-ketones have been shown to accelerate the reaction, allowing for lower temperatures and improved yields. organic-chemistry.orgresearchgate.netsci-hub.se

The choice of base is also critical, with cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) being commonly employed. organic-chemistry.org A typical modern protocol for the N-arylation of imidazole with a bromoarene involves heating the reactants with a catalytic amount of a copper(I) salt and a suitable ligand in a solvent such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The reaction proceeds via the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. wikipedia.org Electron-withdrawing groups on the aryl halide, such as the bromine atom in 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene, can enhance the reactivity of the substrate. organic-chemistry.org

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazoles

Catalyst System Base Solvent Temperature (°C) Reaction Time (h) Notes
CuI / 1,10-Phenanthroline Cs2CO3 DMF 110-150 12-24 Effective for a range of aryl halides. researchgate.net
CuBr / Pyridin-2-yl β-ketone Cs2CO3 DMSO 60-80 5-12 Milder conditions with good functional group tolerance. organic-chemistry.org
Cu2O / N,N'-dimethylethylenediamine K3PO4 Toluene 110 24 Effective for hindered substrates.

Cross-Coupling Reactions at the Bromophenyl Moiety (e.g., Suzuki-Miyaura)

Once this compound is synthesized, the bromo group serves as a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming new carbon-carbon bonds. nih.govcore.ac.uk This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. core.ac.uk

The efficiency of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. nih.gov Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and palladium(II) acetate (Pd(OAc)2) combined with phosphine (B1218219) ligands. core.ac.uk The reaction is often performed in a mixture of solvents, such as dioxane, ethanol, and water, which helps to dissolve both the organic and inorganic reagents. nih.gov Microwave irradiation has been shown to accelerate the reaction, significantly reducing the required time from hours to minutes. nih.gov

This methodology allows for the synthesis of a wide array of 1-(biphenyl-3-yl)imidazole analogs and other complex structures, which are valuable scaffolds in drug discovery.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides | Palladium Catalyst (mol%) | Ligand | Base | Solvent System | Temperature / Time | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh3)4 (10%) | - | K2CO3 | Dioxane/EtOH/H2O | 100°C (sealed tube) / 12h | A robust system for various boronic acids. nih.gov | | PdCl2(dppf) (3%) | dppf | Cs2CO3 | DMF | 90°C / 16h | Effective for challenging substrates. | | Pd(OAc)2 (2%) | SPhos | K3PO4 | Toluene/H2O | 100°C / 8h | High activity catalyst for diverse partners. | | Pd(PPh3)4 (10%) | - | Na2CO3 | Dioxane/EtOH/H2O | 140°C (Microwave) / 2h | Rapid synthesis enabled by microwave heating. nih.gov |

Condensation Reactions

An alternative approach to synthesizing this compound involves constructing the imidazole ring from acyclic precursors where the 3-bromophenyl group is already present on one of the components. The condensation of α-haloketones with amidines is a classical and widely used method for preparing 2,4-disubstituted imidazoles. acs.orgrsc.org

In this context, a key starting material would be an α-haloketone bearing the 3-bromophenyl group, such as 2-bromo-1-(3-bromophenyl)ethan-1-one. This intermediate can be condensed with a source of ammonia and an aldehyde, or more commonly with formamidine (B1211174) or its equivalent. The reaction involves the initial formation of an aminoketone, followed by cyclization and dehydration to yield the imidazole ring.

Optimized protocols for this reaction often utilize a mixed aqueous-organic solvent system, such as tetrahydrofuran (B95107) (THF) and water, with a mild base like potassium bicarbonate (KHCO3). acs.org These conditions often provide good to excellent yields of the desired imidazole product without the need for column chromatography, making the process scalable. acs.org This method is highly versatile, allowing for the introduction of various substituents at the 2- and 4-positions of the imidazole ring by selecting the appropriate amidine and α-haloketone precursors. researchgate.net

Formation of Fused Heterocyclic Systems Containing 3-Bromophenyl and Imidazole Moieties (e.g., Imidazo[2,1-b]oxazoles)

The this compound scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. A notable example is the formation of imidazo[2,1-b]oxazoles. A related structural isomer, 2-(3-bromophenyl)imidazo[2,1-b]oxazole, has been efficiently synthesized via a microwave-assisted domino reaction. mdpi.comresearchgate.net This process begins with the N-alkylation of a substituted imidazole (e.g., 2-nitroimidazole) with 3-bromophenacyl bromide. mdpi.com

The reaction, carried out in DMF with potassium carbonate as the base, proceeds through an initial N-alkylation to form a 1-(3-bromophenacyl)-2-nitroimidazole intermediate. mdpi.comresearchgate.net Subsequently, the base promotes deprotonation of the methylene (B1212753) group adjacent to the carbonyl, forming an enolate. This enolate then undergoes an intramolecular nucleophilic aromatic substitution (SNAr), where it attacks the C2 position of the imidazole ring, displacing the nitro group to form the fused oxazole (B20620) ring. mdpi.com This one-pot reaction provides an efficient route to the imidazo[2,1-b]oxazole framework from simple starting materials. mdpi.com Similar strategies can be envisioned starting from 2-aminoimidazoles to form other fused systems like imidazo[1,2-a]pyrimidines. frontiersin.org

Process Optimization and Green Chemistry Considerations in Synthesis

In recent years, significant effort has been directed towards making the synthesis of imidazole derivatives, including this compound, more efficient, cost-effective, and environmentally benign. asianpubs.org Key principles of green chemistry are increasingly being applied to these synthetic routes.

One major area of focus is the reduction or elimination of hazardous organic solvents. asianpubs.org Solvent-free reactions, often conducted under microwave irradiation or using ball-milling techniques, have been developed for the synthesis of substituted imidazoles. asianpubs.orgnih.gov These methods not only reduce waste but also often lead to shorter reaction times and higher yields. When solvents are necessary, the trend is towards using greener alternatives like water, ethanol, or ionic liquids. nano-ntp.com

The development of reusable and non-toxic catalysts is another cornerstone of green synthetic chemistry. For instance, zeolites have been employed as reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov In some cases, simple and natural catalysts, such as lemon juice, have been successfully used as a mild, acidic bio-catalyst for the three-component condensation reaction to form triaryl-imidazoles. jipbs.comresearchgate.net

Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy. nih.gov Synthesizing the imidazole core in a one-pot reaction from three or four starting materials, as seen in some condensation methodologies, avoids the need to isolate intermediates, thereby saving time, resources, and reducing waste. nih.gov The use of microwave assistance in reactions, such as the synthesis of fused imidazo[2,1-b]oxazoles, exemplifies process optimization by dramatically reducing reaction times and often improving yields. mdpi.com

Reaction Chemistry and Mechanistic Investigations of 1 3 Bromophenyl Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Nucleus

The imidazole ring is an electron-rich heteroaromatic system, rendering it susceptible to electrophilic attack. uobabylon.edu.iq Generally, electrophilic substitution on the imidazole ring of 1-substituted imidazoles is directed to the C4 and C5 positions due to the formation of more stable intermediates compared to substitution at the C2 position. uobabylon.edu.iq

Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the imidazole ring can be achieved using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq This reaction typically yields a mixture of 4-nitro- and 5-nitro-1-(3-bromophenyl)imidazole.

Sulfonation: The sulfonation of imidazoles can be accomplished using reagents like disulfuric acid, which introduces a sulfonic acid group (-SO₃H) onto the imidazole ring. uobabylon.edu.iq More modern and milder methods utilize Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, which can act as both a reagent and a solvent. organic-chemistry.orgacs.org

Halogenation: Bromination of the imidazole ring can be carried out using bromine in a suitable solvent like chloroform, leading to the formation of polybrominated imidazole derivatives. uobabylon.edu.iq Iodination can be achieved with iodine in an alkaline medium. uobabylon.edu.iq

The specific conditions and regioselectivity of these reactions can be influenced by the nature of the electrophile, the solvent, and the reaction temperature.

Nucleophilic Aromatic Substitution on the Bromophenyl Substituent

The bromine atom on the phenyl ring is susceptible to replacement by nucleophiles, a process known as nucleophilic aromatic substitution (SNA_r). This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups or through the use of a catalyst. The nitrogen atoms within the imidazole ring can act as nucleophiles, facilitating further functionalization. evitachem.com

In some instances, the bromine atom can be displaced by various nucleophiles. For example, in related bromophenyl-imidazole systems, the bromine atom has been replaced by amines or thiols. The synthesis of N-(2-bromophenyl)-1H-benzimidazol-2-amines has been achieved through the nucleophilic aromatic substitution of 2-chlorobenzimidazole, highlighting the feasibility of such transformations within this class of compounds. researchgate.net

Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The presence of the bromine atom on the phenyl ring makes 1-(3-bromophenyl)imidazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This method allows for the introduction of an alkyne substituent at the 3-position of the phenyl ring, leading to the formation of 1-(3-(alkynyl)phenyl)imidazole derivatives. Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an alkene and an aryl halide. researchgate.netmdpi.comnih.gov This reaction can be used to introduce a vinyl group at the 3-position of the phenyl ring of this compound. A variety of palladium catalysts and ligands can be employed, and the reaction conditions are generally mild. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (boronic acid or ester) with an aryl halide, catalyzed by a palladium complex. rsc.orgmdpi.com This reaction is widely used to introduce new aryl or alkyl groups onto the phenyl ring of this compound. mdpi.comresearchgate.net The choice of palladium catalyst and reaction conditions can influence the efficiency of the coupling. mdpi.com

Table 1: Overview of Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Sonogashira Coupling Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base 1-(3-(Alkynyl)phenyl)imidazole
Heck Reaction Alkene Pd catalyst, Base 1-(3-Vinylphenyl)imidazole
Suzuki-Miyaura Coupling Organoboron Compound Pd catalyst, Base 1-(3-Aryl/Alkylphenyl)imidazole

Functional Group Interconversions and Modulations

The functional groups present in this compound and its derivatives can be chemically modified to access a wider range of compounds. This includes transformations of both the imidazole ring and the substituents on the phenyl ring.

Modification of the Imidazole Ring: The imidazole ring itself can undergo various transformations. For instance, the nitrogen atoms can be further alkylated. uobabylon.edu.iq

Interconversion of the Bromo Group: The bromine atom on the phenyl ring serves as a versatile handle for numerous functional group interconversions. organic-chemistry.org For example, it can be converted to other functional groups through nucleophilic substitution or metal-catalyzed reactions.

Reactions of Derived Functional Groups: Functional groups introduced through cross-coupling reactions can be further manipulated. For example, an alkyne introduced via Sonogashira coupling can undergo subsequent hydration or cycloaddition reactions.

Reaction Pathways Leading to Complex Polycyclic Architectures

This compound and its derivatives can serve as key intermediates in the synthesis of more complex, polycyclic heterocyclic systems. These reactions often involve intramolecular cyclization steps, frequently catalyzed by transition metals.

For example, derivatives of 2-(2-bromophenyl)imidazoles have been utilized in copper-catalyzed tandem Sonogashira coupling/hydroamination reactions with terminal alkynes to construct imidazo[2,1-a]isoquinoline-based fused polycyclic compounds. rsc.org Similarly, intramolecular cyclization of N-(2-bromophenyl)-1H-benzimidazol-2-amines can lead to the formation of benzimidazo[2,1-b]quinazolin-12-ones. researchgate.net

Furthermore, microwave-assisted reactions have been employed for the green construction of trinuclear imidazole-fused hybrid scaffolds starting from 2-(2-bromoaryl)imidazoles. rsc.org The synthesis of various polycyclic aromatic compounds, including those containing imidazole, thiazine, and quinoxaline (B1680401) rings, has been reported, demonstrating the utility of functionalized imidazoles as building blocks for complex architectures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton NMR spectroscopy of 1-(3-bromophenyl)imidazole reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons.

In a typical ¹H NMR spectrum, the protons of the imidazole (B134444) ring and the bromophenyl group resonate at characteristic frequencies. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-2'8.30d1.2
H-4', H-5', H-6'7.63 – 7.48m-
Imidazole Protons7.63 – 7.48m-

Solvent: DMSO-d₆

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to enhance signal intensity, resulting in a spectrum of singlets.

The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the differentiation of aromatic, imidazole, and substituted carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) in ppm
C-Br122.9
Aromatic CH124.6, 128.8, 129.6, 131.4
Aromatic C133.1, 134.3
Imidazole C89.0, 89.4

Solvent: CDCl₃

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing long-range connectivities.

HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear map of C-H single bonds. This is instrumental in assigning the signals of the imidazole and bromophenyl rings.

HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the linkage between the imidazole ring and the bromophenyl group. For instance, correlations between the imidazole protons and the carbons of the phenyl ring, and vice-versa, would definitively establish the N-aryl bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of infrared radiation at specific wavenumbers (cm⁻¹) corresponds to particular vibrational modes, such as stretching and bending of bonds.

The IR spectrum of this compound displays a series of characteristic absorption bands that are indicative of its functional groups. For instance, the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole rings are observed in the 1600-1400 cm⁻¹ region. The presence of the C-Br bond is indicated by a strong absorption band in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (ν) in cm⁻¹
Aromatic C-H Stretch~3100
C=C and C=N Ring Stretch1610-1427
C-H In-plane Bend~1100
C-H Out-of-plane Bend~800
C-Br StretchBelow 800

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as the exact masses of atoms are unique.

For this compound (C₉H₇BrN₂), the experimentally determined monoisotopic mass from HRMS would be expected to closely match the calculated theoretical value, confirming its elemental composition. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺ (for C₉H₈⁷⁹BrN₂)222.98654-
[M+H]⁺ (for C₉H₈⁸¹BrN₂)224.98449-

Note: Observed m/z values would be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid chromatography-mass spectrometry (LCMS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method coupled with a mass spectrometer is typically employed. The separation is generally achieved on a C18 stationary phase, which is suitable for retaining moderately polar compounds.

The mobile phase often consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and enhance ionization efficiency in the mass spectrometer, additives like formic acid or ammonium (B1175870) acetate (B1210297) are commonly included in the mobile phase. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the effective separation of the target analyte from impurities and to achieve a reasonable analysis time. mdpi.comrsc.org Detection by the mass spectrometer allows for sensitive and selective characterization based on the mass-to-charge ratio of the ionized compound.

Table 1: Representative LCMS Conditions for Analysis of Imidazole Derivatives

ParameterConditionReference Compound(s)
Column Reversed-phase C18 (e.g., Phenomenex-Luna 3u, Supelco Ascentis)Imidazole derivatives, ROS203 (imidazole antagonist)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateGeneral imidazoles, ROS203
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 10 mM Ammonium AcetateGeneral imidazoles, ROS203
Elution Mode Gradient or IsocraticVarious imidazole compounds
Flow Rate 0.25 - 1.0 mL/minROS203, other small molecules
Detector Triple Quadrupole or Single Quadrupole Mass SpectrometerGeneral analytical methods

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of moderately polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to readily accept a proton, primarily at the N3 position of the imidazole ring, to form the protonated molecule [M+H]⁺.

The molecular weight of this compound (C₉H₇BrN₂) is approximately 222.0 g/mol for the ⁷⁹Br isotope and 224.0 g/mol for the ⁸¹Br isotope. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion, [M+H]⁺, at m/z 223.0 and 225.0, with a relative intensity ratio of approximately 1:1.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion can provide valuable structural information. Collision-induced dissociation (CID) would likely induce fragmentation of the protonated molecule. Common fragmentation pathways for related structures include heterolytic cleavage of the bond between the imidazole ring and the bromophenyl group. nih.govnih.gov This would lead to the formation of a bromophenyl cation (m/z 155/157) or an imidazole-containing fragment. Other potential fragmentations could involve the loss of HBr or cleavage of the imidazole ring itself, providing further confirmation of the compound's structure. scispace.com

Table 2: Predicted ESI-MS Fragments for this compound

m/z (Mass/Charge)Proposed IonFormulaNotes
223.0 / 225.0[M+H]⁺[C₉H₈⁷⁹BrN₂]⁺ / [C₉H₈⁸¹BrN₂]⁺Protonated molecular ion, showing characteristic 1:1 bromine isotope pattern.
155.0 / 157.0[C₆H₄Br]⁺[C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺Fragment corresponding to the bromophenyl cation.
69.1[C₃H₅N₂]⁺[C₃H₅N₂]⁺Fragment corresponding to the protonated imidazole ring after cleavage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by electronic transitions within the conjugated π-systems of the imidazole and phenyl rings. Imidazole itself exhibits absorption bands in the UV region corresponding to π→π* transitions. acs.org The attachment of a phenyl group to the imidazole ring extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths and an increase in molar absorptivity. tandfonline.com

For 1-phenylimidazole, the spectrum is dominated by intense π→π* transitions. tandfonline.com The presence of a bromine atom on the phenyl ring is expected to have a modest influence on the spectrum. As a substituent, bromine can act as an auxochrome, potentially causing a further slight red shift of the λmax values due to its electron-donating lone pairs interacting with the phenyl ring's π-system. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be useful for quantitative analysis and for confirming the presence of the aromatic chromophores. Studies on related phenylimidazole derivatives show strong absorption bands typically in the range of 250-300 nm. acs.org

Table 3: Typical UV-Vis Absorption Maxima for Related Phenylimidazole Compounds

Compoundλmax (nm)SolventAttributed Transition
2-Phenylimidazole~285CH₂Cl₂π→π
4-Phenylimidazole~260CH₂Cl₂π→π
2,4,5-Triphenylimidazole~310Not Specifiedπ→π* (extended conjugation)
1-Phenylimidazole~250Not Specifiedπ→π*

Single Crystal X-ray Diffraction Analysis of Related Structures

In structures of N-phenylimidazoles, the imidazole ring is planar, as expected for an aromatic system. A key structural parameter is the dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring. This angle is influenced by steric hindrance from substituents and by crystal packing forces. For many phenylimidazole compounds, this angle is non-zero, indicating a twisted conformation. nih.gov

Intermolecular interactions are crucial in defining the crystal packing. In many imidazole derivatives, N-H···N hydrogen bonds (where applicable) and π–π stacking interactions between aromatic rings are dominant forces that organize the molecules into specific supramolecular architectures. acs.org The presence of the bromine atom in this compound could also introduce halogen bonding (C-Br···N or C-Br···π interactions) as an additional stabilizing force in the crystal lattice.

Table 4: Representative Crystallographic Data for Phenylimidazole Derivatives

CompoundCrystal SystemSpace GroupKey Structural Feature(s)
2-Phenyl-1H-imidazoleMonoclinicP2₁/cPlanar imidazole ring; intermolecular N-H···N hydrogen bonds.
4-PhenylimidazoleMonoclinicP2₁/nTwisted conformation between rings; hydrogen bonding network.
4-(3-Fluorophenyl)-1H-imidazoleNot SpecifiedNot SpecifiedIllustrates effect of halogen substituent on packing. nih.gov

Based on a thorough review of available scientific literature, a dedicated article focusing solely on the computational and theoretical investigations of This compound as per the requested detailed outline cannot be generated at this time.

The available research data from computational studies, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Nonlinear Optical (NLO) predictions, and molecular docking, pertains to a related but structurally distinct derivative, (Z)-3-(3-bromophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one . researchgate.netniscpr.res.inresearchgate.netniscpr.res.in

This existing research provides comprehensive analysis on the aforementioned derivative, which incorporates a propenone linker between the imidazole and bromophenyl moieties. This structural difference is significant, and extrapolating the computational data from this derivative to the parent compound, this compound, would be scientifically inaccurate and would not adhere to the strict constraints of the request.

No specific studies containing the detailed computational analyses (Geometric Parameter Optimization, FMO, NBO, Vibrational Frequency Calculations, NLO Activity, or Molecular Docking) for the exact compound This compound were found in the provided search results. Therefore, fulfilling the request with the required accuracy and strict adherence to the specified subject matter is not possible.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Ligand-Protein Interaction Profiling

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein target. For 1-(3-Bromophenyl)imidazole, this would involve simulating its interaction with the active site of a specific protein. The analysis would identify key interactions such as:

Hydrogen Bonds: The nitrogen atoms of the imidazole (B134444) ring are potential hydrogen bond acceptors or donors, which can be critical for anchoring the ligand within a protein's binding pocket.

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact with nonpolar amino acid residues.

Halogen Bonds: The bromine atom on the phenyl ring is capable of forming halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.

Pi-Pi Stacking: The aromatic imidazole and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical docking study would generate a binding score and visualize the precise residues and interaction types, offering a rationale for the compound's potential biological activity.

Binding Affinity Predictions

Building upon docking studies, binding affinity predictions provide a quantitative estimate of how strongly a ligand binds to a protein, often expressed as a binding energy (e.g., in kcal/mol). Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to refine the initial docking scores by incorporating solvent effects and molecular flexibility. These calculations are more computationally intensive but generally yield more accurate predictions of binding affinity. For this compound, these predictions would be crucial for ranking its potential efficacy against different protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time, typically on the scale of nanoseconds to microseconds. An MD simulation of this compound bound to a protein would reveal:

Stability of the Complex: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess whether the binding pose predicted by docking is stable over time.

Conformational Changes: Simulations can show how the protein and ligand adapt to each other upon binding, including subtle changes in the protein's active site or the ligand's orientation.

Key Interaction Persistence: MD analysis can determine the persistence of specific interactions (like hydrogen bonds) throughout the simulation, highlighting the most critical contacts for stable binding.

The results of MD simulations are essential for validating docking predictions and understanding the dynamic nature of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model for imidazole derivatives would correlate physicochemical descriptors with their observed activity. While specific QSAR models featuring this compound are not detailed, a hypothetical model would use descriptors such as:

Descriptor TypeExamples for this compound
Electronic Dipole moment, partial charges on atoms, effects of the electron-withdrawing bromine atom.
Steric Molecular volume, surface area, shape indices.
Hydrophobic LogP (octanol-water partition coefficient).
Topological Connectivity indices that describe the branching and arrangement of atoms.

By analyzing a set of related imidazole compounds, a QSAR model could predict the activity of this compound and suggest modifications to its structure to enhance potency.

Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

Predicting a compound's ADMET properties is vital for early-stage drug discovery to identify molecules with favorable pharmacokinetic and safety profiles. Various computational models and web servers are used for these predictions. For this compound, a typical predicted ADMET profile might include the parameters shown in the table below. Studies on the parent compound, 1-phenylimidazole, have indicated a potential for cytochrome P450 1A2 inhibition, which would be a key aspect to investigate for the brominated derivative. innovareacademics.in

ADMET PropertyPredicted Outcome for this compound (Hypothetical)Significance
Absorption High human intestinal absorption (HIA)Indicates good potential for oral bioavailability.
Distribution Moderate to high plasma protein binding (PPB). Potential to cross the blood-brain barrier (BBB).Affects the amount of free compound available to act on its target.
Metabolism Likely substrate and/or inhibitor of cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4).Predicts how the compound is broken down and its potential for drug-drug interactions.
Excretion Likely renal (kidney) excretion route.Determines the compound's half-life in the body.
Toxicity Potential for hepatotoxicity (liver toxicity) or other organ-specific toxicities. Ames test prediction for mutagenicity.Early warning of potential safety issues.

These computational predictions provide a comprehensive initial assessment, guiding which experimental assays are necessary to validate the findings.

Pharmacological and Biological Research Applications of 1 3 Bromophenyl Imidazole Derivatives

Antimicrobial Activity.nih.govontosight.aijchemrev.comimp.kiev.ua

Derivatives of 1-(3-Bromophenyl)imidazole have been the subject of extensive research for their antimicrobial effects. nih.govontosight.aijchemrev.comimp.kiev.ua The imidazole (B134444) ring is a key structural feature in many existing antimicrobial drugs, and modifications to this core, such as the addition of a bromophenyl group, can significantly influence the compound's biological activity. ontosight.aijchemrev.com

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains.nih.govnih.govscirp.orgnih.govresearchgate.net

Studies have shown that imidazole derivatives possess a broad antibacterial spectrum, with activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Several studies have highlighted the efficacy of various imidazole derivatives against common bacterial strains. For instance, some synthesized imidazole derivatives have shown moderate to maximum inhibition against Escherichia coli, a Gram-negative bacterium, and significant inhibition against Gram-positive organisms like Bacillus megaterium. asianpubs.org Other research has indicated that while many imidazole derivatives show better activity against Gram-positive bacteria, their effectiveness against Gram-negative bacteria can vary. scirp.org For example, certain hybrids of imidazole have demonstrated remarkable activity against Gram-positive bacteria, while others had no effect. nih.gov The specific substitutions on the imidazole ring play a crucial role in determining the antibacterial potency. researchgate.net

Interactive Table: Antibacterial Activity of Selected Imidazole Derivatives

Compound Type Bacterial Strain(s) Activity Level Reference
Imidazole-Thiazole Hybrids Gram-positive bacteria Remarkable nih.gov
Oxazole (B20620) and Imidazole derivatives Escherichia coli, Bacillus megaterium Moderate to Maximum Inhibition asianpubs.org
2-Substituted Imidazole derivatives Gram-positive bacteria Better than Gram-negative scirp.org

Antifungal Efficacy.srce.hrtandfonline.comnih.gov

The antifungal properties of imidazole derivatives are well-documented, with many clinically used antifungal drugs belonging to this class. nih.gov Research has shown that these compounds can be effective against a variety of fungal pathogens, including Candida species. tandfonline.com

The mechanism of action for many antifungal imidazoles involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

Studies on 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives have demonstrated significant antifungal activity against Saccharomyces cerevisiae, with some derivatives showing activity up to four times greater than the standard drug ketoconazole. srce.hr The lipophilicity and the nature of substituents on the imidazole ring are critical factors influencing their antifungal potency.

Antitubercular and Antimycobacterial Properties.ontosight.ainih.govresearchgate.net

Several imidazole derivatives have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. ontosight.ainih.govresearchgate.net The emergence of multidrug-resistant strains of M. tuberculosis has created an urgent need for new antitubercular drugs. researchgate.net

Research has shown that certain halogenated imidazole derivatives exhibit promising antitubercular activity, with MICs against M. tuberculosis strains ranging from 4 to 64 mg/L. oup.com The proposed mechanism of action for some of these compounds is the inhibition of the mycobacterial cytochrome P450-dependent sterol-14α-demethylase. oup.com Further studies on novel benzimidazole (B57391) derivatives have also identified compounds with excellent potency against M. tuberculosis H37Rv, with some showing MIC values of less than 0.2 μM. nih.gov

Anticancer Properties.ontosight.aijchemrev.comimp.kiev.uanih.govtandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.net

The anticancer potential of imidazole derivatives is a significant area of research. ontosight.aijchemrev.comimp.kiev.uanih.govnih.govresearchgate.net These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action. nih.govnih.gov

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, HepG2, HeLa, CaCo-2).nih.govtandfonline.comresearchgate.netmdpi.comjksus.orgjapsonline.comresearchgate.netjksus.orgrsc.org

Numerous studies have evaluated the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

For example, a novel series of imidazole-based heme oxygenase-1 (HO-1) inhibitors were tested for their cytotoxic activity against hormone-sensitive (MCF-7) and hormone-resistant (MDA-MB-231) breast cancer cell lines. mdpi.com Another study on new imidazolone (B8795221) derivatives showed significant anticancer efficiencies against liver cancer cells (HepG2), cervical adenocarcinoma cells (HeLa), colon cancer cells (CaCo-2), and breast cancer cells (MCF-7). researchgate.net Specifically, an imidazolone with a chlorophenyl moiety displayed IC50 values of 2.2 ± 0.7 µM and 5.5 ± 1.1 µM against HepG2 and HeLa cell lines, respectively. researchgate.net Furthermore, certain fused pyran derivatives containing an imidazole moiety demonstrated potent anti-breast cancer activity against MCF-7 cells with IC50 values as low as 4.22 ± 0.81 μM. rsc.org

Interactive Table: Cytotoxicity of Imidazole Derivatives on Human Cancer Cell Lines

Derivative Class Cell Line IC50 Value (µM) Reference
Imidazolone with chlorophenyl moiety HepG2 2.2 ± 0.7 researchgate.net
Imidazolone with chlorophenyl moiety HeLa 5.5 ± 1.1 researchgate.net
Fused pyran with imidazole MCF-7 4.22 ± 0.81 rsc.org
Fused pyran with imidazole MCF-7 8.24 ± 0.19 rsc.org
Benzimidazole derivative (se-182) HepG2 15.58 jksus.org
Benzimidazole derivative (se-182) A549 15.80 jksus.org
Imidazopyrazine derivative (6b) HepG-2 7.12 tandfonline.com
Imidazopyrazine derivative (6b) HCT-116 6.98 tandfonline.com

Investigation of Molecular Mechanisms of Anticancer Action (e.g., DNA Damage, Apoptosis Induction).researchgate.netrsc.orgresearchgate.net

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms. Research has shown that these compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells. rsc.org

One study on fused pyran derivatives found that these compounds induced persistent DNA damage and both early and late apoptosis in MCF-7 breast cancer cells. rsc.org The study also revealed that the compounds caused cell cycle arrest at the G1 phase. rsc.org Another investigation into imidazole derivatives demonstrated that they can inhibit cell proliferation and induce cellular senescence, a state of irreversible cell cycle arrest. researchgate.net Furthermore, some imidazole derivatives have been linked to the downregulation of key signaling pathways involved in cancer cell growth and survival, such as the Wnt/beta-catenin pathway. researchgate.net

Anti-inflammatory and Analgesic Activities

Derivatives of the imidazole nucleus are widely investigated for their potential to combat inflammation and pain. jchemrev.comscialert.net Research has shown that substituted phenyl-imidazole compounds can exhibit significant anti-inflammatory and analgesic effects, often comparable to standard drugs like indomethacin (B1671933) and diclofenac. nih.govnih.gov

In one study, two series of di- and tri-substituted imidazole derivatives were synthesized and evaluated for their in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of the tri-substituted compounds demonstrated noteworthy activity. For instance, compounds with p-nitro and p-methoxy substitutions on a phenyl ring attached to the imidazole core were the most active, showing 58.02% and 56.17% inhibition, respectively. nih.gov These compounds also exhibited considerable analgesic effects in the saline-induced writhing test and showed a better gastrointestinal safety profile than the standard drug indomethacin. nih.gov

Another study focused on a series of novel 1,2,4,5-tetrasubstituted imidazole analogues. nih.govresearchgate.net The anti-inflammatory evaluation revealed that compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) produced 100% inhibition at a dose of 100 mg/kg, which was comparable to the standard, diclofenac, at 50 mg/kg. nih.govresearchgate.net In terms of analgesic activity, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) was particularly potent, showing 89% activity in the hot plate method. nih.govresearchgate.net Molecular docking studies suggested these effects are mediated through the inhibition of the COX-2 enzyme. nih.gov

CompoundActivity TypeResult (% Inhibition or Protection)Reference
2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Anti-inflammatory58.02% nih.gov
2,4-di-(4-Methoxyphenyl)-1-phenyl-1H-imidazole (3l)Anti-inflammatory56.17% nih.gov
2-(2,6-Dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a)Anti-inflammatory100% (at 100 mg/kg) nih.govresearchgate.net
2-(2,3-Dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b)Anti-inflammatory100% (at 100 mg/kg) nih.govresearchgate.net
1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g)Analgesic89% nih.govresearchgate.net
2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Analgesic49.60% nih.gov

Antiviral Applications

The imidazole scaffold is a constituent of molecules investigated for antiviral properties, including against coronaviruses. longdom.orgnih.gov The emergence of viruses like SARS-CoV-2 has spurred research into new therapeutic agents, with imidazole derivatives being explored as potential inhibitors of key viral proteins. tandfonline.com

In a recent study, new derivatives of morpholine-substituted diphenyl-imidazoles were synthesized and evaluated for their potential antiviral activity against the COVID-19 main protease (Mpro) through computational methods. tandfonline.com Molecular docking studies were performed to assess the binding affinities of these imidazole derivatives to various Mpro protein structures. The results predicted favorable to moderate antiviral activity. Furthermore, molecular dynamics simulations confirmed the stability of the complex formed between an imidazole derivative and the viral protein, suggesting a stable binding pattern. tandfonline.com While these are in-silico findings, they highlight the potential of this class of compounds as a basis for developing novel antiviral drugs. General reviews also consistently list antiviral activity as one of the key therapeutic potentials of the imidazole core structure. jchemrev.comresearchgate.netresearchgate.net

Antidiabetic Potential

The management of type 2 diabetes mellitus often involves the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase to control postprandial hyperglycemia. nih.govresearchgate.net Imidazole and benzimidazole derivatives have emerged as potent inhibitors of these enzymes. nih.govacs.org

A study focused on two novel series of benzimidazolium salts, which are structurally related to phenyl-imidazoles. nih.gov Several of these compounds were screened for their in vitro α-glucosidase inhibitory potential. Notably, a compound featuring a 3-bromophenyl group, 10d (1-benzyl-3-(2-((3-bromophenyl)amino)-2-oxoethyl)-2-methyl-1H-benzo[d]imidazole-3-ium bromide), was identified as a highly potent α-glucosidase inhibitor. nih.gov Its inhibitory potential was four-fold higher than that of the standard drug, acarbose. Several other derivatives in the series also exhibited pronounced α-glucosidase inhibition, with potencies greater than the reference drug. nih.gov Molecular docking studies were also conducted to understand the binding interactions with the enzyme's active site. nih.gov

CompoundTarget EnzymeIC₅₀ Value (µM)Reference
Acarbose (Standard)α-Glucosidase58.8 ± 0.12 nih.gov
10d (1-Benzyl-3-(2-((3-bromophenyl)amino)-2-oxoethyl)-2-methyl-1H-benzo[d]imidazole-3-ium bromide)α-Glucosidase14.0 ± 0.013 nih.gov
10a (1-Benzyl-3-[2-{(3-chlorophenyl)amino}-2-oxoethyl]-2-methyl-1H-benzo[d]imidazol-3-ium bromide)α-Glucosidase15.0 ± 0.037 nih.gov
10eα-Glucosidase16.21 ± 0.041 nih.gov
10hα-Glucosidase17.0 ± 0.040 nih.gov

Other Reported Biological Activities (e.g., Antiprotozoal, Anti-allergic, Antioxidant, Anxiolytic)

The versatility of the imidazole scaffold is evident from the broad spectrum of other biological activities reported for its derivatives. longdom.orgresearchgate.net

Antiprotozoal: The imidazole ring is the core structure of widely used antiprotozoal drugs like metronidazole (B1676534) and tinidazole, demonstrating its importance in combating parasitic infections. jchemrev.com

Anti-allergic: Certain imidazole derivatives have been reported to possess anti-allergic properties. longdom.orgresearchgate.net

Antioxidant: A series of 2,4,5-triphenyl-imidazole derivatives were synthesized and evaluated for various biological activities, including their antioxidant potential. mdpi.com The study identified compounds with notable radical scavenging activity, indicating their potential to mitigate oxidative stress.

Anxiolytic: The imidazole ring can be annealed with other cyclic structures to produce pharmacologically active compounds. For instance, imidazobenzodiazepines, such as midazolam, are well-known anxiolytic agents. humanjournals.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. jopir.in For imidazole derivatives, several SAR studies have provided valuable insights.

For anti-inflammatory activity , it has been observed that:

Tri-substituted imidazoles are generally more potent than their di-substituted counterparts. nih.gov

The presence of electropositive groups (e.g., methoxy) on the phenyl rings tends to enhance activity compared to electronegative groups (e.g., chloro). nih.gov

The position of the substituent on the phenyl ring is critical, with para-substituted derivatives often showing better activity than ortho- or meta-isomers. nih.gov

For antidiabetic activity , specifically α-glucosidase inhibition in benzimidazole derivatives:

Substitution at the C2 position of the benzimidazole ring has a significant impact on inhibitory activity. nih.gov

The nature of the substituent on the phenyl ring of the side chain is a key determinant of potency. A 3-bromo substitution resulted in a highly potent inhibitor, suggesting that the position and electronic nature of the halogen play a crucial role. nih.gov

General SAR studies on imidazoles have indicated that substitution at the N-1 position is often essential for biological activity. humanjournals.com The presence of lipophilic and aromatic substituents on the imidazole ring is a common feature in potent antimicrobial, antiviral, and anticancer derivatives. humanjournals.com

Catalytic Applications of Imidazole Derivatives As Ligands

Role in Organometallic Catalysis

Imidazole (B134444) derivatives are a significant class of N-heterocyclic compounds that have found extensive use as ligands in organometallic catalysis. Their utility stems from their strong σ-donating properties and the ease with which their steric and electronic characteristics can be modified. These ligands, particularly N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts, form stable complexes with various transition metals, most notably palladium.

Palladium-imidazole complexes have demonstrated high efficiency as catalysts in a variety of carbon-carbon bond-forming reactions, which are fundamental in modern organic synthesis. Two of the most prominent examples of such transformations are the Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions.

In the Heck-Mizoroki reaction , which involves the coupling of an unsaturated halide with an alkene, palladium catalysts bearing imidazole-based ligands facilitate the reaction with high turnover numbers and yields. The imidazole ligand plays a crucial role in stabilizing the active palladium species and modulating its reactivity.

Similarly, in the Suzuki-Miyaura reaction , a versatile method for the synthesis of biaryls via the cross-coupling of an organoboron compound with an organohalide, palladium-imidazole complexes are frequently employed. The electronic properties of the imidazole ligand can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.

While no specific data tables for 1-(3-Bromophenyl)imidazole are available, the tables below illustrate typical data obtained from studies of other substituted imidazole ligands in palladium-catalyzed coupling reactions to provide a conceptual framework.

Table 1: Hypothetical Performance of a Palladium-Imidazole Catalyst in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O100295
24-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O110488
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃DMF80198
42-Bromopyridine3-Thienylboronic acidK₂CO₃Acetonitrile (B52724)/H₂O90392

This table is illustrative and does not represent actual experimental data for this compound.

Table 2: Hypothetical Performance of a Palladium-Imidazole Catalyst in a Heck-Mizoroki Reaction

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt₃NDMF120593
24-Bromobenzonitrilen-Butyl acrylateNaOAcDMAc130690
31-Iodo-3-methoxybenzeneMethyl methacrylateK₂CO₃NMP110496
44-BromoacetophenoneStyreneDBUToluene120885

This table is illustrative and does not represent actual experimental data for this compound.

The substituent on the phenyl ring of the N-aryl-imidazole ligand, such as the bromo group at the 3-position in this compound, would be expected to influence the electronic and steric environment of the metal center. This, in turn, could affect the catalyst's stability, activity, and selectivity in cross-coupling reactions. However, without specific experimental studies, any discussion on the precise role of the 3-bromophenyl substituent remains speculative.

Future Directions and Advanced Research Perspectives

Development of Next-Generation Synthetic Strategies for Functionalized Derivatives

The synthesis of imidazole (B134444) derivatives has been a central theme in organic chemistry, with numerous methods reported. asianpubs.org For 1-(3-bromophenyl)imidazole and its functionalized derivatives, future research is likely to focus on developing more efficient and versatile synthetic strategies.

One promising avenue is the advancement of multicomponent reactions (MCRs). A Brønsted acid-catalyzed MCR involving vinyl azides, aromatic aldehydes, and aromatic amines has been reported for the synthesis of 1,2,5-trisubstituted imidazoles. acs.org This approach could be adapted to generate a diverse library of this compound derivatives by utilizing 3-bromoaniline (B18343) as a key starting material. The ability to introduce various substituents onto the imidazole core in a single step offers a significant advantage in terms of efficiency and atom economy. acs.org

Furthermore, the development of novel catalytic systems is crucial. While traditional methods often rely on transition metal catalysts, there is a growing interest in metal-free and green chemistry approaches. scispace.comresearchgate.net Future strategies may involve the use of heterogeneous catalysts or biocatalysis to synthesize functionalized this compound derivatives under milder and more environmentally friendly conditions. scispace.com The alkylation of imidazole with suitable benzyl (B1604629) halides, such as 3-bromobenzyl bromide, represents a common synthetic route. ontosight.ai Innovations in this area could involve microwave-assisted synthesis to accelerate reaction times and improve yields. researchgate.net

The functionalization of the imidazole ring itself, for instance through the use of imidazole N-oxides as reactive intermediates, presents another area for exploration. beilstein-journals.org This strategy allows for the introduction of substituents at the C-2 and C-5 positions of the imidazole ring, further expanding the chemical space accessible from the this compound core. beilstein-journals.org

A summary of representative functionalized derivatives of this compound is presented in the table below.

Compound NameMolecular FormulaYieldMelting Point (°C)Analytical Method
1,2-Bis(3-bromophenyl)-5-phenyl-1H-imidazoleC21H15Br2N273%202-2041H NMR, 13C{1H} NMR, HRMS
1-(3-Bromophenyl)-5-phenyl-2-(m-tolyl)-1H-imidazoleC22H18BrN275%177-1791H NMR, 13C{1H} NMR, HRMS
3-(1-(3-Bromophenyl)-5-phenyl-1H-imidazol-2-yl)benzonitrileC22H15BrN370%189-1911H NMR, 13C{1H} NMR, HRMS

This table presents data on synthesized derivatives as reported in scientific literature. acs.org

Elucidation of Novel Biological Targets and Therapeutic Pathways

Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netijprajournal.comsapub.org The presence of the this compound scaffold in a molecule can significantly influence its interaction with biological targets. ontosight.ai

Future research will likely focus on identifying novel biological targets and elucidating the therapeutic pathways modulated by this compound derivatives. The imidazole ring is a key component in many biologically active molecules, including the amino acid histidine, and can participate in crucial biological interactions. ijprajournal.com

In the realm of oncology, derivatives of benzimidazole (B57391), a related heterocyclic system, have shown promise by inhibiting microtubule polymerization and inducing apoptosis. rsc.org Research into this compound analogues could explore their potential to interact with novel cancer-related targets. For instance, certain imidazole-based compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.gov The design of novel this compound derivatives could lead to the discovery of potent and selective inhibitors for various kinases or other enzymes implicated in disease.

The antimicrobial potential of these compounds also warrants further investigation. Imidazole derivatives have been shown to be effective against a range of bacterial and fungal pathogens. sapub.orgnih.gov Future studies could focus on understanding their mechanism of action, which may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity conferred by the bromophenyl group may play a role in the antimicrobial activity of these derivatives. researchgate.net

The development of supramolecular complexes based on imidazole ligands is an emerging area with significant therapeutic potential. mdpi.com Platinum and gold complexes incorporating imidazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines. mdpi.com The synthesis and biological evaluation of metal complexes featuring this compound as a ligand could open up new avenues for the development of novel metallodrugs.

Exploration in Advanced Materials Science and Optoelectronic Applications

The unique electronic properties of imidazole-containing compounds make them attractive candidates for applications in materials science. scispace.com The exploration of this compound and its derivatives in advanced materials is a promising area of future research.

Specifically, there is potential for their use in organic electronics. A study on unsymmetrical phenanthro-imidazole/phenothiazine conjugates for optoelectronic applications utilized a 2-(4-bromophenyl)-1-hexyl-1H-phenanthro[9,10-d]imidazole intermediate. researchgate.net This highlights the utility of the bromophenyl-imidazole moiety in constructing molecules with desirable optical and electrochemical properties. The bromine atom can serve as a handle for further modification through cross-coupling reactions, allowing for the fine-tuning of the electronic properties of the final material.

The development of novel organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and sensors could benefit from the incorporation of specifically designed this compound derivatives. The imidazole core can contribute to the charge transport properties of the material, while the bromophenyl group and other substituents can be used to modulate the emission color and efficiency in OLEDs or the sensitivity and selectivity in sensors.

Furthermore, the ability of the imidazole nitrogen to coordinate with metal ions suggests potential applications in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as luminescence, porosity, and catalytic activity, making them suitable for a range of applications including gas storage, separation, and catalysis.

Q & A

How can researchers optimize the synthesis of 1-(3-bromophenyl)imidazole derivatives to improve yield and purity?

Basic Research Question
Synthetic optimization requires careful selection of reaction conditions. For example, microwave-assisted Claisen-Schmidt condensation significantly enhances reaction efficiency and yield (e.g., 55–87% yields for chalcone derivatives) by reducing side reactions . Key factors include:

  • Catalyst choice : Pd-catalyzed cross-coupling reactions enable regioselective functionalization of the imidazole core .
  • Solvent and temperature : Ethanol or water under reflux minimizes decomposition, while flash chromatography or TLC ensures purity .
  • Purification : Elemental analysis and HRMS validate purity (>95%) .

What advanced characterization techniques are critical for resolving structural ambiguities in this compound derivatives?

Basic Research Question
Combined spectroscopic and computational methods are essential:

  • NMR/IR spectroscopy : Distinguish regioisomers via coupling patterns (e.g., aromatic protons at δ 7.26–7.90 ppm in 1^1H NMR) .
  • HRMS : Confirm molecular ions (e.g., [M+H]+^+ at m/z 306.9633 for brominated derivatives) .
  • X-ray crystallography : SHELXL refinement resolves steric effects from the 3-bromophenyl group, particularly in twisted conformations .

How do DFT calculations elucidate the electronic and nonlinear optical (NLO) properties of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) using B3LYP/6-31G* provides insights into:

  • Electronic transitions : Bromine’s electron-withdrawing effect lowers HOMO-LUMO gaps, enhancing charge transfer (e.g., absorption peaks at 300–400 nm) .
  • NLO response : Polarizability (α\alpha) and hyperpolarizability (β\beta) values correlate with substituent electronegativity, making brominated derivatives promising for optoelectronics .
  • Molecular surfaces : Electrostatic potential maps highlight nucleophilic/electrophilic sites for reactivity predictions .

How do structural modifications to the 3-bromophenyl group influence cytotoxicity in cancer cell lines?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • Substituent position : Derivatives with para-substituted bromophenyl groups show higher cytotoxicity (e.g., IC50_{50} = 22.41 μg/mL for MCF-7 cells) than meta-substituted analogs .
  • Steric effects : Bulky groups (e.g., isopropyl) enhance membrane permeability but may reduce binding affinity .
  • Mechanistic insights : Chalcone derivatives induce apoptosis via mitochondrial pathways, validated by morphology assays (Fig. 4 in ).

What challenges arise in crystallographic analysis of this compound derivatives, and how are they addressed?

Advanced Research Question
Key challenges include:

  • Twinned crystals : Bromine’s heavy atom effect causes absorption errors; SHELXD/SHELXE improve phasing accuracy .
  • Disorder : Flexible imidazole rings require constrained refinement (e.g., DFIX in SHELXL) .
  • Data quality : High-resolution synchrotron data (≤1.0 Å) mitigate thermal motion artifacts in Hirshfeld surface analyses .

How are this compound derivatives applied in materials science, such as OLEDs?

Advanced Research Question
In OLEDs, these derivatives act as electron-transport layers due to:

  • Synthetic versatility : Ullmann coupling with phenylbenzimidazole forms host materials (e.g., BCzPh-pimi) .
  • Carrier mobility : Bromine’s electron-deficient nature balances hole/electron injection, reducing efficiency roll-off (<1% at 10,000 cd/m2^2) .
  • Characterization : Photoluminescence (PL) spectra and cyclic voltammetry confirm triplet energy levels (~2.7 eV) suitable for blue emitters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)imidazole
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.